molecular formula C17H18N8O B15104109 N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15104109
M. Wt: 350.4 g/mol
InChI Key: DKSHXATZUMFCMI-UHFFFAOYSA-N
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Description

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of both triazole and tetrazole rings, which are known for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole and tetrazole intermediates separately. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,2,4-triazol-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide
  • N-[5-(1,2,4-triazol-4-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Uniqueness

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide stands out due to its unique combination of triazole and tetrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N8O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C17H18N8O/c26-17(13-8-9-16-21-22-23-25(16)12-13)18-10-4-1-2-6-14-19-20-15-7-3-5-11-24(14)15/h3,5,7-9,11-12H,1-2,4,6,10H2,(H,18,26)

InChI Key

DKSHXATZUMFCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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